![molecular formula C18H18N2O3 B12516825 4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate CAS No. 653579-84-1](/img/structure/B12516825.png)
4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate is an organic compound that features a complex structure with both aromatic and diazonium functional groups
Preparation Methods
The synthesis of 4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate typically involves multiple steps. One common method starts with the benzylation of 4-hydroxy-3-methoxyphenylacetic acid to form 4-benzyloxy-3-methoxyphenylacetic acid . This intermediate is then subjected to further reactions, including diazotization, to introduce the diazonium group. Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate can undergo various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert the diazonium group into an amine or other reduced forms.
Substitution: The diazonium group is highly reactive and can participate in substitution reactions, such as the Sandmeyer reaction, to form various substituted aromatic compounds. Common reagents used in these reactions include sodium hypochlorite for oxidation, and reducing agents like sodium borohydride for reduction.
Scientific Research Applications
4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other materials due to its reactive diazonium group.
Mechanism of Action
The mechanism of action of 4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate involves its diazonium group, which can interact with various molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function . This reactivity is harnessed in various applications, including the synthesis of bioactive compounds.
Comparison with Similar Compounds
4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate can be compared with similar compounds such as:
4-Benzyloxy-3-methoxyphenylacetic acid: This compound is a precursor in the synthesis of the target compound and shares similar structural features.
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine: Another compound with a benzyloxy and methoxy substitution pattern, used in heterocyclic chemistry.
4-Benzyloxy-3-methoxybenzaldehyde: Used in the synthesis of various organic compounds and shares the benzyloxy and methoxy groups.
These comparisons highlight the unique reactivity and applications of this compound, particularly its diazonium functionality, which sets it apart from other similar compounds.
Properties
CAS No. |
653579-84-1 |
|---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
1-diazo-4-(4-methoxy-3-phenylmethoxyphenyl)butan-2-one |
InChI |
InChI=1S/C18H18N2O3/c1-22-17-10-8-14(7-9-16(21)12-20-19)11-18(17)23-13-15-5-3-2-4-6-15/h2-6,8,10-12H,7,9,13H2,1H3 |
InChI Key |
KAGKSNYEDIACQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)C=[N+]=[N-])OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


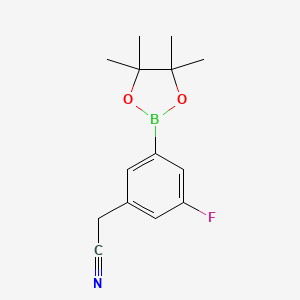
![{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile](/img/structure/B12516758.png)
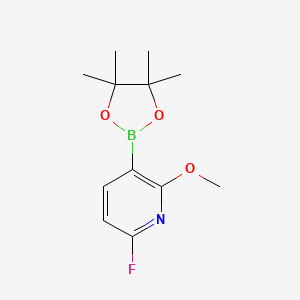

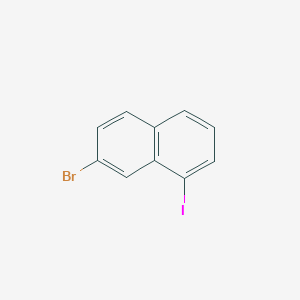

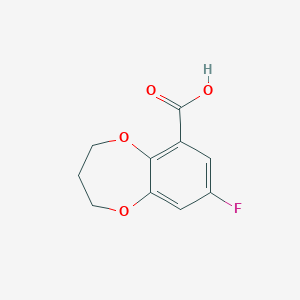


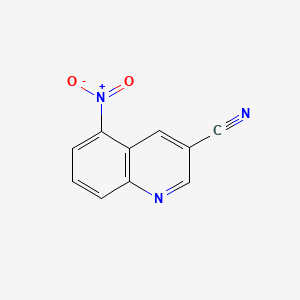
![2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline](/img/structure/B12516811.png)
![(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12516818.png)

![ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate](/img/structure/B12516824.png)
